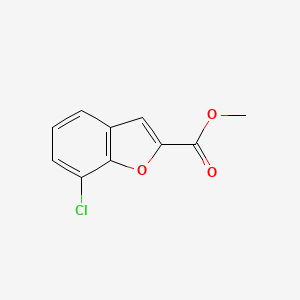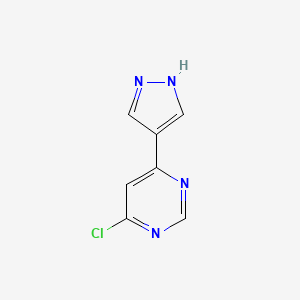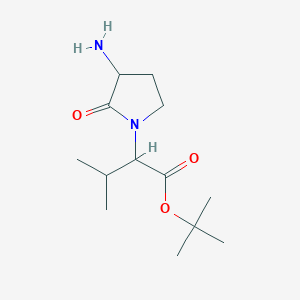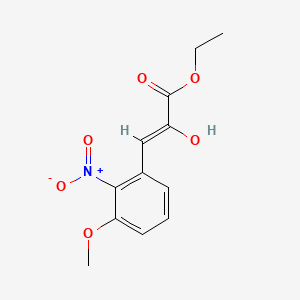
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is an organic compound that features an imidazole ring, a methyl group, and a propylamino group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Introduction of the Propylamino Group: The propylamino group can be added through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone, which can be achieved through the reaction of the intermediate compound with a suitable carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The propylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The overall effect of the compound is determined by its ability to modulate biological pathways and inhibit key enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
3-(1h-Imidazol-1-yl)propanoic acid: Lacks the methyl and propylamino groups, resulting in different chemical and biological properties.
2-Methyl-2-(propylamino)propanoic acid: Lacks the imidazole ring, affecting its ability to interact with metal ions and enzymes.
3-(1h-Imidazol-1-yl)-2-methylpropanoic acid: Lacks the propylamino group, influencing its membrane permeability and biological activity.
Uniqueness
3-(1h-Imidazol-1-yl)-2-methyl-2-(propylamino)propanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to interact with a wide range of molecular targets and exhibit diverse pharmacological effects.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-2-methyl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-12-10(2,9(14)15)7-13-6-5-11-8-13/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) |
InChI 键 |
BWPOLBXZMDTYKH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)(CN1C=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
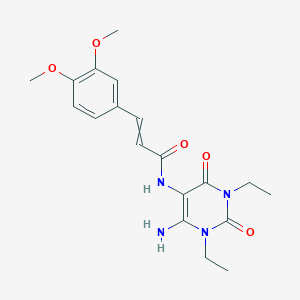

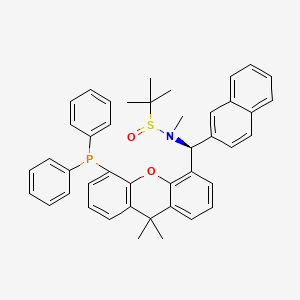
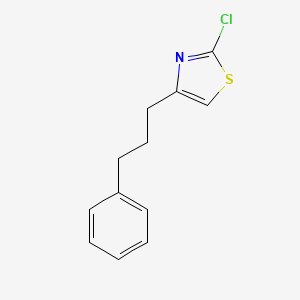
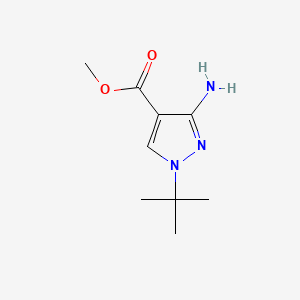
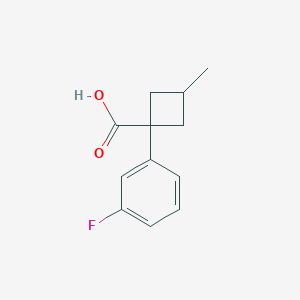
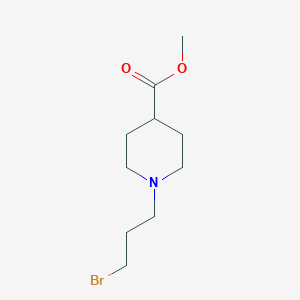
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)
